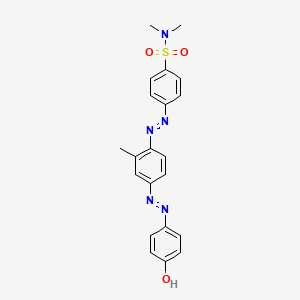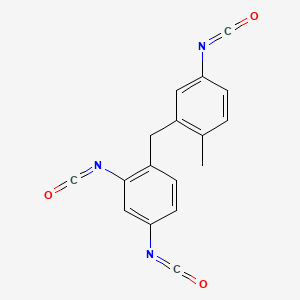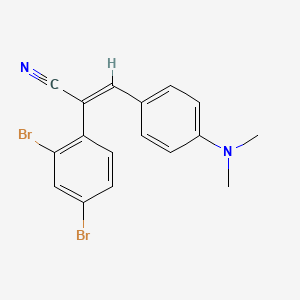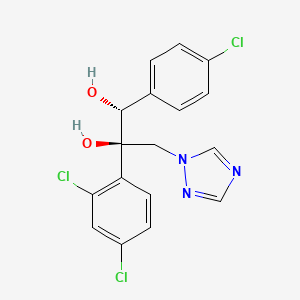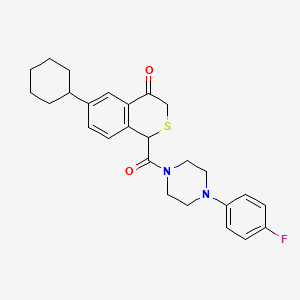
2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Transglutaminase can be obtained from both animal and microbial sources. The high cost of transglutaminase of animal origin has led to efforts to find microbial sources. Since the early 1990s, many microbial transglutaminase-producing strains have been identified, and production processes have been optimized . Industrial production methods involve fermentation processes using these microbial strains, followed by purification steps to obtain the enzyme in its active form.
Análisis De Reacciones Químicas
Transglutaminase primarily catalyzes acyl-transfer reactions, where the γ-carboxamide groups of glutamine residues react with primary amines, such as the ε-amino group of lysine, to form γ-glutamyl-ε-lysine cross-links. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The enzyme can also catalyze the incorporation of amines into proteins, leading to the formation of modified proteins with altered properties .
Aplicaciones Científicas De Investigación
Transglutaminase has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of protein-based materials and biopolymers.
Biology: Plays a role in cellular processes such as apoptosis, wound healing, and blood clotting.
Medicine: Used in the development of drug delivery systems and tissue engineering.
Industry: Widely used in the food industry to improve the texture and stability of food products.
Mecanismo De Acción
The mechanism of action of transglutaminase involves a nucleophilic attack on the substrate by the sulfhydryl group of cysteine, following activation by a thiolate-imidazolium ion pair involving the histidine side chain. This leads to the formation of a covalent bond between the γ-carboxamide group of glutamine and the free amine group, resulting in the cross-linking of proteins .
Comparación Con Compuestos Similares
Transglutaminase is unique in its ability to form covalent bonds between proteins under mild conditions. Similar compounds include other enzymes that catalyze protein modifications, such as lysyl oxidase and protein disulfide isomerase. transglutaminase is distinct in its specificity for glutamine residues and its ability to form stable, insoluble protein biopolymers .
Propiedades
Número CAS |
84145-16-4 |
|---|---|
Fórmula molecular |
C42H80O6S3 |
Peso molecular |
777.3 g/mol |
Nombre IUPAC |
2,2-bis[(2-decylsulfanylacetyl)oxymethyl]butyl 2-decylsulfanylacetate |
InChI |
InChI=1S/C42H80O6S3/c1-5-9-12-15-18-21-24-27-30-49-33-39(43)46-36-42(8-4,37-47-40(44)34-50-31-28-25-22-19-16-13-10-6-2)38-48-41(45)35-51-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3 |
Clave InChI |
WUAYEQCHCBAXFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCC(=O)OCC(CC)(COC(=O)CSCCCCCCCCCC)COC(=O)CSCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



